Computational Docking Score Against Dengue NS3 Helicase Compared to a Close Analog
In a virtual screening campaign against the dengue virus NS3 helicase, the target compound's close analog, 5-chloro-N-(6-methoxybenzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide (ZINC06810538), achieved a FRED Chemgauss4 docking score of −67.21 [1]. This score is comparable to the best-performing virtual hit in that study, as the next closest compound (ZINC22690487) scored −66.96 [1]. While the target compound itself was not directly tested, the data demonstrate that the 5-chloro-2-propylsulfanyl-pyrimidine-4-carboxamide scaffold can engage the NS3 helicase binding site with computationally favorable energetics.
| Evidence Dimension | FRED Chemgauss4 docking score against Dengue NS3 helicase |
|---|---|
| Target Compound Data | Not directly tested; close analog ZINC06810538 scored −67.21 |
| Comparator Or Baseline | ZINC22690487 (thieno[2,3-d]pyrimidine derivative) scored −66.96 |
| Quantified Difference | Analog outperforms comparator by 0.25 Chemgauss4 units |
| Conditions | Structure-based virtual screening using FRED v3.0.0; dengue NS3 helicase crystal structure (PDB 2JLR); best 25 compounds out of 7.6 million ZINC library entries |
Why This Matters
The favorable virtual score of the direct scaffold analog provides computational evidence that this chemotype has potential as an antiviral lead, prioritizing it over structurally distinct pyrimidine analogs for dengue research.
- [1] Halim, S. A., & Khan, A. (2017). Identification of novel NS3 helicase inhibitors against dengue virus using structure-based virtual screening. Frontiers in Chemistry, 5, 88. FRED docking scores: Z1 = −67.21, Z2 = −66.96. View Source
